molecular formula C12H18ClN B6242656 N-[(2-methylphenyl)methyl]cyclobutanamine hydrochloride CAS No. 2378502-17-9

N-[(2-methylphenyl)methyl]cyclobutanamine hydrochloride

Cat. No.: B6242656
CAS No.: 2378502-17-9
M. Wt: 211.7
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Description

N-[(2-methylphenyl)methyl]cyclobutanamine hydrochloride is a chemical compound with potential applications in various scientific fields. It is a derivative of cyclobutanamine, where the amine group is substituted with a 2-methylphenylmethyl group. This compound is often used in research due to its unique chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2-methylphenyl)methyl]cyclobutanamine hydrochloride typically involves the reaction of cyclobutanamine with 2-methylbenzyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions. The product is then purified through recrystallization or column chromatography to obtain the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[(2-methylphenyl)methyl]cyclobutanamine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride to convert the compound into its corresponding amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions where the amine group can be replaced by other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.

    Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Ketones or carboxylic acids.

    Reduction: Amine derivatives.

    Substitution: Various substituted cyclobutanamine derivatives.

Scientific Research Applications

N-[(2-methylphenyl)methyl]cyclobutanamine hydrochloride has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[(2-methylphenyl)methyl]cyclobutanamine hydrochloride involves its interaction with specific molecular targets in the body. It may act on neurotransmitter receptors or enzymes, modulating their activity and leading to various physiological effects. The exact pathways and targets are still under investigation, but it is believed to influence signaling pathways related to neuroprotection and neurogenesis.

Comparison with Similar Compounds

Similar Compounds

  • N-[(2-methylphenyl)methyl]cyclopropanamine hydrochloride
  • N-[(2-methylphenyl)methyl]cyclopentanamine hydrochloride
  • N-[(2-methylphenyl)methyl]cyclohexanamine hydrochloride

Uniqueness

N-[(2-methylphenyl)methyl]cyclobutanamine hydrochloride is unique due to its cyclobutane ring structure, which imparts distinct chemical and biological properties compared to its cyclopropane, cyclopentane, and cyclohexane analogs. The rigidity and strain of the cyclobutane ring can influence its reactivity and interaction with biological targets, making it a valuable compound for research and potential therapeutic applications.

Properties

CAS No.

2378502-17-9

Molecular Formula

C12H18ClN

Molecular Weight

211.7

Purity

95

Origin of Product

United States

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